molecular formula C27H56O6S B12421066 Dilaurylglycerosulfate

Dilaurylglycerosulfate

Cat. No.: B12421066
M. Wt: 508.8 g/mol
InChI Key: YRGBJPWCSAZWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dilaurylglycerosulfate has a wide range of applications in scientific research:

Mechanism of Action

Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .

Comparison with Similar Compounds

Uniqueness: Dilaurylglycerosulfate is unique due to its dual lauryl chains and sulfate group, which provide superior emulsification properties compared to similar compounds. This makes it particularly effective in enhancing the stability and accuracy of lipase activity assays .

Properties

Molecular Formula

C27H56O6S

Molecular Weight

508.8 g/mol

IUPAC Name

2,3-didodecoxypropyl hydrogen sulfate

InChI

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)

InChI Key

YRGBJPWCSAZWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC

Origin of Product

United States

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